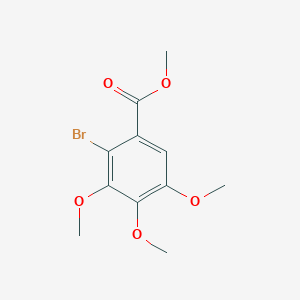

Methyl 2-bromo-3,4,5-trimethoxybenzoate

Description

Methyl 2-bromo-3,4,5-trimethoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position and three methoxy groups at the 3-, 4-, and 5-positions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as antitumor agents and calcium antagonists.

Properties

CAS No. |

1968-71-4 |

|---|---|

Molecular Formula |

C11H13BrO5 |

Molecular Weight |

305.12 g/mol |

IUPAC Name |

methyl 2-bromo-3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C11H13BrO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,1-4H3 |

InChI Key |

ZEOHPLFQOMVEDD-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)Br)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)Br)OC)OC |

Synonyms |

Methyl 2-broMo-3,4,5-triMethoxybenzoate |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-3,4,5-trimethoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that are fundamental in organic chemistry .

Biological Studies

This compound has been utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. It acts as a probe for understanding the mechanism of action of certain enzymes due to its ability to interact with various biological targets .

Pharmacological Research

This compound has shown potential pharmacological properties. It is being investigated for its efficacy against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can induce apoptosis in melanoma cell lines by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK .

Case Study: Anticancer Activity

A study evaluated a library of compounds including this compound against skin cancer cell lines (A375 and SKMEL-28). The results demonstrated significant cytotoxicity with IC50 values indicating effective growth suppression. The mechanism involved the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Study: Enzyme Inhibition

Another study explored the compound's role in inhibiting specific kinases associated with cancer progression. In-silico predictions identified potential targets such as CDK8 and CLK4 that are dysregulated in various cancers. This highlights the compound's utility in drug development aimed at these molecular targets .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C${11}$H${13}$BrO$_5$

- Synthesis: Produced via esterification of 2-bromo-3,4,5-trimethoxybenzoic acid with methanol in the presence of TMS-Cl (trimethylsilyl chloride), yielding a golden oil with a 94% efficiency .

- Applications :

Comparison with Structurally Similar Compounds

Methyl 2-nitro-3,4,5-trimethoxybenzoate

- Structural Differences: Substitution of bromine (Br) with a nitro (NO$_2$) group at the 2-position.

- Synthesis: Nitration of methyl 3,4,5-trimethoxybenzoate using fuming HNO$_3$ in acetic acid .

- Physical Properties : Solid (mp 75–76°C) compared to the liquid/golden oil form of the bromo analog .

- Reactivity: The nitro group facilitates reduction to amino derivatives (e.g., methyl 2-amino-3,4,5-trimethoxybenzoate), which are precursors for heterocyclic compounds like quinazolines .

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Methyl 2-amino-3,4,5-trimethoxybenzoate

- Structural Differences: Substitution of bromine with an amino (NH$_2$) group.

- Synthesis: Reduction of the nitro analog (methyl 2-nitro-3,4,5-trimethoxybenzoate) using stannous chloride (SnCl$_2$) .

- Biological Relevance : Acts as a precursor for antitubulin agents and benzimidazole derivatives with antitumor activity .

Reactivity in Cross-Coupling Reactions

*TMB = trimethoxybenzoate

Physical and Spectral Properties

Preparation Methods

Reaction Protocol and Optimization

The most widely cited method for synthesizing methyl 2-bromo-3,4,5-trimethoxybenzoate involves brominating methyl 3,4,5-trimethoxybenzoate with NBS in acetonitrile under inert conditions. In a representative procedure, methyl 3,4,5-trimethoxybenzoate (1.13 g, 5 mmol) is dissolved in acetonitrile (50 mL), followed by the addition of NBS (0.89 g, 5 mmol). The reaction proceeds at ambient temperature (20°C) for 16 hours, after which the solvent is removed under reduced pressure. The residue is diluted with water (50 mL) and extracted with ethyl acetate (2 × 30 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. Purification via column chromatography (15% ethyl acetate/hexane) yields the target compound as a colorless syrup in 99% yield.

Mechanistic Considerations

NBS facilitates bromination through a radical pathway initiated by trace acids or light. However, under the described inert conditions, the reaction likely proceeds via electrophilic aromatic substitution, where NBS generates a bromonium ion (Br⁺) that attacks the electron-rich aromatic ring. The ortho-directing effect of the ester group ensures regioselectivity, positioning the bromine at the 2-position.

Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

Regioselectivity and Solvent Effects

DBDMH acts as a source of bromine in electrophilic substitutions, with the methylenedioxy and methoxy groups on the aromatic ring directing the bromine to the ortho position. The choice of solvent (e.g., dichloromethane or acetonitrile) influences reaction kinetics and selectivity, with polar solvents enhancing the electrophilicity of the brominating agent.

Comparative Analysis of Bromination Methods

The following table summarizes key parameters for the two primary bromination strategies:

The NBS method offers superior yield and simplicity, making it the preferred choice for large-scale synthesis. In contrast, the DBDMH approach provides flexibility in solvent selection and is advantageous for substrates sensitive to radical pathways.

Optimization Strategies and Reaction Mechanisms

Temperature and Stoichiometry

Optimizing NBS-based bromination involves maintaining equimolar ratios of the substrate and brominating agent to minimize side reactions. Elevated temperatures (e.g., 40°C) reduce reaction time but may compromise regioselectivity. For DBDMH, stoichiometric control is critical to avoid over-bromination, particularly in poly-substituted aromatics.

Solvent and Additive Effects

The use of acetonitrile in NBS bromination enhances solubility and stabilizes intermediates through polar interactions. Additives such as Lewis acids (e.g., FeCl₃) have been explored to accelerate DBDMH-mediated bromination but may complicate purification.

Analytical Characterization

The synthesized compound is rigorously characterized using spectroscopic techniques:

Spectral Data

-

IR (neat) : Peaks at 1722 cm⁻¹ (C=O stretch), 1586 cm⁻¹ (aromatic C=C), and 1202 cm⁻¹ (C-O ester).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.15 (s, 1H, aromatic), 3.93–3.88 (four singlets, 12H, OCH₃ and COOCH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 166.2 (C=O), 152.1–145.8 (aromatic carbons), 52.3 (COOCH₃).

-

HRMS (ESI-TOF) : m/z [M + Na]⁺ calculated 326.9844, found 326.9832.

Purity and Stability

The compound exhibits stability under inert storage conditions, with no significant degradation observed over six months at –20°C.

Applications in Organic Synthesis

This compound serves as a pivotal intermediate in cross-coupling reactions. For example, Suzuki-Miyaura couplings with phenylboronic acids yield biphenyl derivatives evaluated for antitumor activity. Additionally, it participates in Knoevenagel condensations to form conjugated systems for photodynamic therapy agents .

Q & A

Q. What are common synthetic routes for Methyl 2-bromo-3,4,5-trimethoxybenzoate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via bromination of methyl 3,4,5-trimethoxybenzoate or its derivatives. For example:

- Route 1 : Bromination of 2-bromo-3,4,5-trimethoxybenzaldehyde (prepared from 3,4,5-trimethoxy-2-nitrobenzaldehyde reduction and oxidation) using N-bromosuccinimide (NBS) in chloroform under reflux .

- Route 2 : Direct esterification of 2-bromo-3,4,5-trimethoxybenzoic acid with methanol in the presence of acid catalysts.

Intermediates are characterized via 1H/13C NMR (e.g., δ 3.88–3.93 ppm for methoxy groups, δ 7.18 ppm for aromatic protons) and mass spectrometry (e.g., observed [M-H2O+H]+ at m/z 283.20 vs. calculated m/z 300.00 for intermediates) .

Q. How is this compound purified, and what analytical techniques validate purity?

Methodological Answer:

- Purification : Flash silica gel chromatography with gradients of EtOAc/hexane (e.g., 0:100 to 30:70) is standard. Yields >90% are achievable .

- Purity Validation :

- HPLC : Chiral columns (e.g., CHIRALPAK IB) resolve enantiomers (93% ee reported at 80°C) .

- FTIR : Peaks at 1724 cm⁻¹ (ester C=O) and 1212 cm⁻¹ (C-O-C) confirm functional groups .

Q. What spectroscopic markers distinguish this compound from structural analogs?

Methodological Answer: Key markers include:

- 1H NMR : Three distinct methoxy singlets (δ 3.88–3.93 ppm) and a deshielded aromatic proton (δ 7.18–7.36 ppm) due to bromine’s electron-withdrawing effect .

- 13C NMR : Carbonyl resonance at δ 166.9 ppm (ester) and quaternary carbons at δ 152.3 ppm (methoxy-substituted aromatic carbons) .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence enantiomeric excess in asymmetric syntheses involving this compound?

Methodological Answer: Catalytic systems like Ni(COD)₂/CoPc with Mn powder in dioxane enable asymmetric cross-couplings. For example:

- At 50°C for 48 h : 97% yield, 80% ee.

- At 80°C for 48 h : 90% yield, 93% ee .

Table 1 : Temperature vs. Yield/Enantiomeric Excess

| Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|

| 50 | 97 | 80 |

| 80 | 90 | 93 |

Higher temperatures favor enantioselectivity but slightly reduce yield due to competing side reactions.

Q. How can researchers resolve contradictions in bromination methods reported across studies?

Methodological Answer: Discrepancies arise from varying brominating agents (e.g., NBS vs. Br₂) or solvent systems. For example:

Q. Mitigation Strategy :

Q. What role does this compound play in synthesizing bioactive derivatives?

Methodological Answer: The compound is a precursor for:

- Antifungal agents : Esterification with pyrimidine derivatives (e.g., 6-hydroxy-2-isopropyl-4-methylpyrimidine) via EDCI coupling yields analogs with antifungal activity .

- Tubulin polymerization stimulators : Propargyl alcohol derivatives synthesized from its aldehyde intermediate show bioactivity .

Q. How does steric hindrance from methoxy groups impact reactivity in cross-coupling reactions?

Methodological Answer: The 3,4,5-trimethoxy substitution creates steric bulk, slowing transmetalation in Suzuki-Miyaura reactions. Mitigation :

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Optimize solvent polarity (e.g., dioxane > THF) to enhance catalyst turnover .

Q. What computational methods predict the stability of this compound under varying conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.